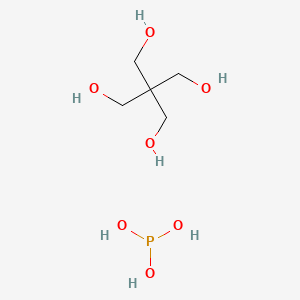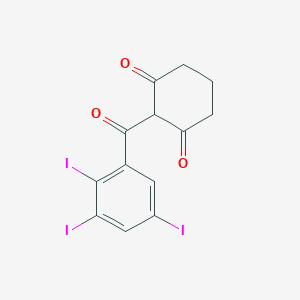
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione is a compound that belongs to the class of triketones. These compounds are known for their unique chemical structure, which includes a benzoyl group attached to a cyclohexane-1,3-dione ring. The presence of three iodine atoms on the benzoyl group makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 2,3,5-triiodobenzoyl chloride with cyclohexane-1,3-dione. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results.
化学反応の分析
Types of Reactions
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The iodine atoms on the benzoyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzoylcyclohexane-1,3-dione derivatives.
科学的研究の応用
2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of herbicides and other agrochemicals due to its ability to inhibit certain plant enzymes.
作用機序
The mechanism of action of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, it can inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the breakdown of the amino acid tyrosine in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the plant.
類似化合物との比較
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
The presence of three iodine atoms on the benzoyl group of 2-(2,3,5-Triiodobenzoyl)cyclohexane-1,3-dione distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
88562-14-5 |
|---|---|
分子式 |
C13H9I3O3 |
分子量 |
593.92 g/mol |
IUPAC名 |
2-(2,3,5-triiodobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H9I3O3/c14-6-4-7(12(16)8(15)5-6)13(19)11-9(17)2-1-3-10(11)18/h4-5,11H,1-3H2 |
InChIキー |
SIXNEERFYGDIPE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C(=CC(=C2)I)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



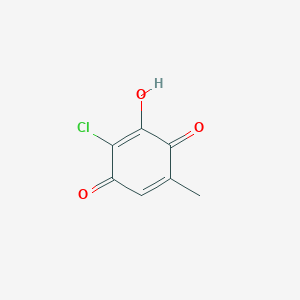
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
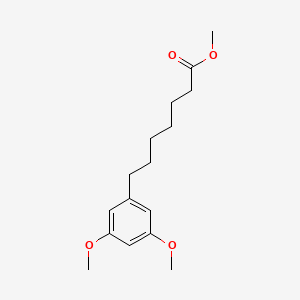
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

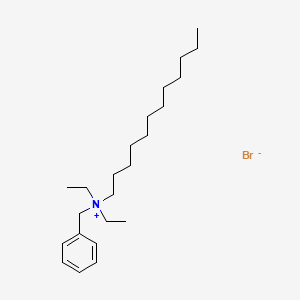


![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
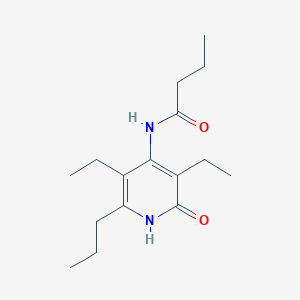
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
